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Compound of Interest

Compound Name: 8-Cyclohexadecen-1-one

Cat. No.: B8120503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Cyclohexadecen-1-one, a 16-membered macrocyclic ketone, is a versatile synthetic

intermediate with applications extending beyond its well-established role in the fragrance

industry.[1][2] Its bifunctional nature, possessing both a ketone and a carbon-carbon double

bond, allows for a variety of chemical transformations, making it a valuable starting material for

the synthesis of more complex macrocycles and other novel structures. These notes provide an

overview of its research applications in organic synthesis and detailed protocols for key

transformations.

Chemical and Physical Properties
8-Cyclohexadecen-1-one is a colorless to pale yellow liquid, typically available as a mixture of

(E)- and (Z)-isomers. Its properties make it soluble in most common organic solvents.[1]

Property Value Reference

Molecular Formula C₁₆H₂₈O [2][3]

Molecular Weight 236.40 g/mol [3]

Appearance Colorless to pale yellow liquid [1]

CAS Number 3100-36-5 [2]
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Applications in Organic Synthesis
The reactivity of 8-Cyclohexadecen-1-one is centered around its two primary functional

groups: the ketone and the alkene. This allows for selective transformations to generate a

diverse range of derivatives.

Synthesis of Macrocyclic Lactones: The ketone can undergo Baeyer-Villiger oxidation to

produce the corresponding 17-membered macrocyclic lactone, a structural motif present in

some natural products and bioactive molecules.[4][5] This transformation is particularly

useful for accessing large-ring lactones which can be challenging to synthesize via other

methods.

Synthesis of Saturated and Functionalized Macrocycles: The carbon-carbon double bond

can be selectively reduced via catalytic hydrogenation to yield the saturated macrocyclic

ketone, cyclohexadecanone.[1] Alternatively, the alkene can be functionalized through

reactions such as epoxidation, dihydroxylation, or halogenation to introduce new reactive

handles for further synthetic elaboration.[1]

Precursor for Bicyclic and Fused-Ring Systems: While less common, the macrocyclic ring

can serve as a template for transannular reactions or ring-closing metathesis to construct

complex bicyclic or polycyclic skeletons.

Experimental Protocols
The following protocols are representative methods for the transformation of 8-
Cyclohexadecen-1-one. Researchers should optimize these conditions for their specific

substrates and equipment.

Protocol 1: Baeyer-Villiger Oxidation to (Z/E)-
Oxacycloheptadec-9-en-2-one
This protocol describes the oxidation of 8-Cyclohexadecen-1-one to the corresponding

macrocyclic lactone using meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a classic

example of the Baeyer-Villiger oxidation.[4][5][6][7]

Reaction Scheme:
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8-Cyclohexadecen-1-one (Z/E)-Oxacycloheptadec-9-en-2-one
Baeyer-Villiger Oxidation

m-CPBA, CH2Cl2

Click to download full resolution via product page

A representative Baeyer-Villiger oxidation of 8-Cyclohexadecen-1-one.

Materials:

8-Cyclohexadecen-1-one (1.00 g, 4.23 mmol)

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.25 g, ~5.50 mmol)

Dichloromethane (CH₂Cl₂, 50 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask (100 mL)

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 8-Cyclohexadecen-1-one in dichloromethane (25 mL) in a 100 mL round-bottom

flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.

In a separate beaker, dissolve m-CPBA in dichloromethane (25 mL).

Slowly add the m-CPBA solution to the stirred solution of the ketone over 30 minutes,

maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of

saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield the pure lactone.

Expected Yield: 75-85%

Characterization Data (Representative):

Data Type Description

¹H NMR

Peaks corresponding to the protons adjacent to

the ester oxygen will be shifted downfield

compared to the starting ketone.

¹³C NMR
Appearance of a new ester carbonyl peak and

disappearance of the ketone carbonyl peak.

IR
Characteristic ester carbonyl stretch (around

1735 cm⁻¹).

Mass Spec Molecular ion peak corresponding to C₁₆H₂₈O₂.
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Protocol 2: Catalytic Hydrogenation to
Cyclohexadecanone
This protocol details the saturation of the double bond in 8-Cyclohexadecen-1-one to yield the

corresponding saturated macrocyclic ketone, cyclohexadecanone, using palladium on carbon

as a catalyst.

Reaction Scheme:

8-Cyclohexadecen-1-one Cyclohexadecanone
Hydrogenation

H2, Pd/C, EtOH

Click to download full resolution via product page

Catalytic hydrogenation of the double bond in 8-Cyclohexadecen-1-one.

Materials:

8-Cyclohexadecen-1-one (1.00 g, 4.23 mmol)

10% Palladium on carbon (Pd/C, 100 mg, ~10 wt%)

Ethanol (EtOH, 50 mL)

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Round-bottom flask (100 mL)

Magnetic stirrer

Celite®

Procedure:

To a 100 mL round-bottom flask, add 8-Cyclohexadecen-1-one and ethanol.
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Carefully add the 10% Pd/C catalyst to the solution.

The flask is evacuated and backfilled with hydrogen gas three times.

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at

room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS.

Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen

or argon.

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad

with ethanol.

The filtrate is concentrated under reduced pressure to afford the crude product.

The product is typically of high purity, but can be further purified by column chromatography

if necessary.

Expected Yield: >95%

Characterization Data (Representative):

Data Type Description

¹H NMR
Disappearance of signals in the olefinic region

(around 5.4 ppm).

¹³C NMR
Disappearance of the two sp² carbon signals of

the double bond.

Mass Spec Molecular ion peak corresponding to C₁₆H₃₀O.

Protocol 3: Epoxidation to 8,9-Epoxycyclohexadecan-1-
one
This protocol describes the epoxidation of the double bond in 8-Cyclohexadecen-1-one using

m-CPBA to form the corresponding epoxide.
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Reaction Scheme:

8-Cyclohexadecen-1-one 8,9-Epoxycyclohexadecan-1-one
Epoxidation

m-CPBA, CH2Cl2

Click to download full resolution via product page

Epoxidation of the double bond in 8-Cyclohexadecen-1-one.

Materials:

8-Cyclohexadecen-1-one (1.00 g, 4.23 mmol)

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.05 g, ~4.65 mmol, 1.1 eq)

Dichloromethane (CH₂Cl₂, 50 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask (100 mL)

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:
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Dissolve 8-Cyclohexadecen-1-one in dichloromethane (25 mL) in a 100 mL round-bottom

flask with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

In a separate beaker, dissolve m-CPBA in dichloromethane (25 mL).

Add the m-CPBA solution dropwise to the stirred ketone solution over 30 minutes, keeping

the temperature at 0 °C.

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC.

Once the starting material is consumed, quench the reaction by adding saturated aqueous

sodium thiosulfate solution.

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium

bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography (silica gel, eluting with a

hexane/ethyl acetate gradient) to yield the pure epoxide.

Expected Yield: 80-90%

Characterization Data (Representative):

Data Type Description

¹H NMR

Disappearance of olefinic protons and

appearance of new signals for the epoxide

protons (around 2.7-2.9 ppm).

¹³C NMR

Disappearance of alkene carbons and

appearance of two new signals for the epoxide

carbons (around 58-62 ppm).

Mass Spec Molecular ion peak corresponding to C₁₆H₂₈O₂.
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Signaling Pathways and Logical Relationships
The synthetic transformations of 8-Cyclohexadecen-1-one can be visualized as a branching

pathway, where a single precursor leads to multiple, structurally distinct products.

8-Cyclohexadecen-1-one

CyclohexadecanoneCatalytic
Hydrogenation

(Z/E)-Oxacycloheptadec-9-en-2-one
Baeyer-Villiger

Oxidation

8,9-Epoxycyclohexadecan-1-one

Epoxidation

Click to download full resolution via product page

Synthetic pathways from 8-Cyclohexadecen-1-one.

Conclusion
8-Cyclohexadecen-1-one is a readily available macrocycle that holds significant potential as a

starting material in synthetic organic chemistry. The protocols provided herein for its oxidation,

reduction, and epoxidation offer a foundation for the synthesis of a variety of macrocyclic

structures. These derivatives can be further elaborated, making 8-Cyclohexadecen-1-one a

valuable tool for researchers in the fields of natural product synthesis, medicinal chemistry, and

materials science. Further exploration of its reactivity is warranted to unlock its full potential as

a versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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